molecular formula C19H27NO3 B12793430 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- CAS No. 150988-87-7

10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-

Cat. No.: B12793430
CAS No.: 150988-87-7
M. Wt: 317.4 g/mol
InChI Key: KIFSWRNTGICWRI-UHFFFAOYSA-N
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Description

10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is an organic compound with the molecular formula C19H27NO3 This compound is characterized by the presence of an amide group attached to a long aliphatic chain and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- typically involves the reaction of 10-undecynoic acid with N-((4-hydroxy-3-methoxyphenyl)methyl)amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- undergoes several types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The alkyne group may also participate in covalent bonding with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide (N-Vanillyldecanamide)
  • 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
  • Nonivamide

Uniqueness

10-Undecynamide, N-((4-hydroxy-3-methoxyphenyl)methyl)- is unique due to its specific combination of functional groups and structural features The presence of both an alkyne and a phenolic hydroxyl group allows for a diverse range of chemical reactions and interactions with biological targets

Properties

CAS No.

150988-87-7

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-ynamide

InChI

InChI=1S/C19H27NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h1,12-14,21H,4-11,15H2,2H3,(H,20,22)

InChI Key

KIFSWRNTGICWRI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC#C)O

Origin of Product

United States

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